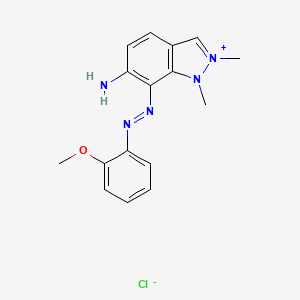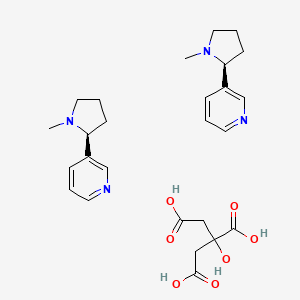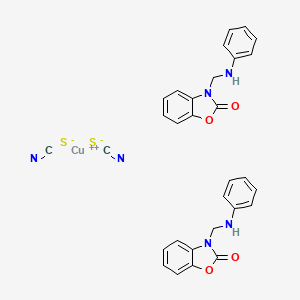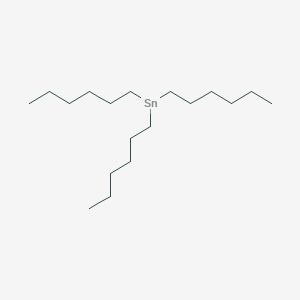
Stannane, trihexyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, trihexyl- is an organotin compound with the molecular formula C18H39Sn. It is also known as trihexyltin hydride. This compound is part of the broader class of organotin compounds, which have a tin atom bonded to organic groups. Organotin compounds are widely used in various industrial and research applications due to their unique chemical properties.
Métodos De Preparación
Stannane, trihexyl- can be synthesized through several methods. One common method involves the reaction of hexylmagnesium bromide with tin(IV) chloride, followed by reduction with lithium aluminum hydride. Another method involves the stannylation of alkyl halides using hexamethyldistannane. Industrial production methods often involve the use of organotin hydrides, which are prepared by reducing the corresponding chlorides with reducing agents like lithium aluminum hydride or sodium borohydride .
Análisis De Reacciones Químicas
Stannane, trihexyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: It can undergo substitution reactions with halides to form different organotin compounds. Common reagents used in these reactions include halides, reducing agents like lithium aluminum hydride, and oxidizing agents. .
Aplicaciones Científicas De Investigación
Stannane, trihexyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: It is studied for its potential biological activity and toxicity.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry.
Industry: It is used in the production of polymers, coatings, and as a stabilizer in various industrial processes
Mecanismo De Acción
The mechanism of action of stannane, trihexyl- involves its ability to form strong bonds with carbon and other elements. This allows it to participate in various chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved in its action are primarily related to its reactivity with organic molecules and its ability to stabilize reactive intermediates .
Comparación Con Compuestos Similares
Stannane, trihexyl- can be compared with other organotin compounds such as:
Tributyltin hydride: Similar in structure but with butyl groups instead of hexyl groups.
Triphenyltin hydride: Contains phenyl groups instead of hexyl groups.
Tetraalkylstannanes: Compounds with four alkyl groups bonded to tin. Stannane, trihexyl- is unique due to its specific alkyl chain length, which can influence its reactivity and applications
Propiedades
Número CAS |
59061-51-7 |
|---|---|
Fórmula molecular |
C18H39Sn |
Peso molecular |
374.2 g/mol |
InChI |
InChI=1S/3C6H13.Sn/c3*1-3-5-6-4-2;/h3*1,3-6H2,2H3; |
Clave InChI |
AYVFJPRMOZTEOZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC[Sn](CCCCCC)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


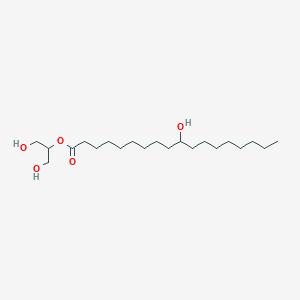
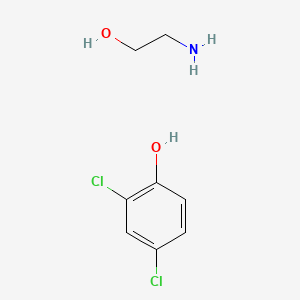
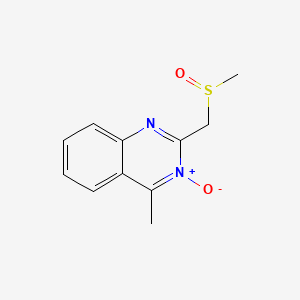
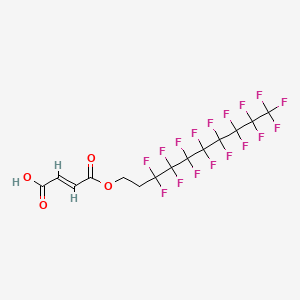
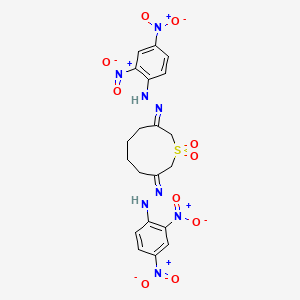
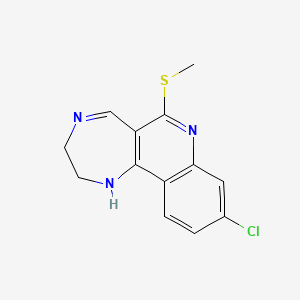

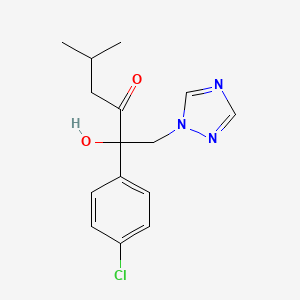
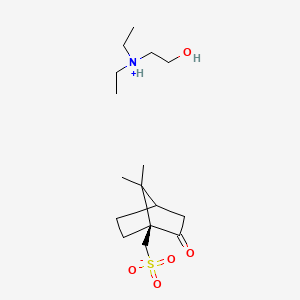
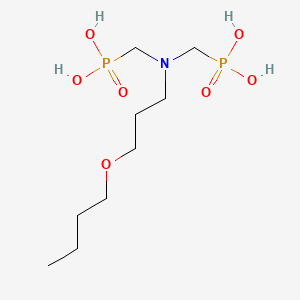
![[2-(1-Hydroxyethyl)-2-methyl-1,3-dioxolan-4-yl]methyl butyrate](/img/structure/B12687799.png)
